tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate
Description
tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core linked to a piperidine ring via a methylene group. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a protective moiety, enabling selective functionalization during multi-step syntheses . This compound is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting mTOR , Bruton’s tyrosine kinase (BTK) , and epidermal growth factor receptor (EGFR) . Its synthesis typically involves nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, as exemplified by the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with pyrazolopyrimidine precursors .
Properties
IUPAC Name |
tert-butyl 4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)19-6-4-10(5-7-19)20-12-11(8-18-20)13(21)17-9-16-12/h8-10H,4-7H2,1-3H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSDAPJDXCYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Replacement with 4-amino (as in ) enhances solubility but reduces electrophilicity.
- Aromatic Modifications : Phenyl or heteroaromatic groups (e.g., 7-azaindole ) at position 3 improve target affinity and metabolic stability.
Piperidine Ring Variations
Key Observations :
Biological Activity
The compound tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound by reviewing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2095410-97-0 |
| Molecular Formula | C_{16}H_{20}N_{4}O_{3} |
| Molecular Weight | 304.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in regulating the cell cycle; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The interaction with CDK involves binding to the active site, preventing substrate interaction and subsequent phosphorylation events that are essential for cell cycle progression .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7) and lung cancer (A549).
- Mechanism : Induction of apoptosis through activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. This inhibition can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18 .
Study 1: Anticancer Efficacy
In a study conducted on MCF7 cells treated with varying concentrations of this compound:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 45 |
| 50 | 30 | 70 |
Results indicated a dose-dependent decrease in cell viability and a corresponding increase in apoptosis rates.
Study 2: Anti-inflammatory Activity
In an experiment assessing the compound's effect on NLRP3 activation in THP-1 cells:
| Treatment | LDH Release (%) | IL-1β Release (pg/mL) |
|---|---|---|
| Control | 100 | 200 |
| Compound (10 µM) | 60 | 50 |
The data suggest that treatment with the compound significantly reduced both LDH and IL-1β release compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
